5-Bromo-4-fluoro-2-methoxybenzonitrile

Palladium catalysis Cross-coupling Medicinal chemistry intermediates

5-Bromo-4-fluoro-2-methoxybenzonitrile (CAS 1379366-31-0) is a trisubstituted benzonitrile building block bearing bromine at C5, fluorine at C4, and a methoxy group at C2. With molecular formula C₈H₅BrFNO and molecular weight 230.03 g/mol, this halogenated aromatic nitrile serves primarily as a versatile synthetic intermediate for pharmaceutical and agrochemical research programs.

Molecular Formula C8H5BrFNO
Molecular Weight 230.03 g/mol
CAS No. 1379366-31-0
Cat. No. B3100909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-fluoro-2-methoxybenzonitrile
CAS1379366-31-0
Molecular FormulaC8H5BrFNO
Molecular Weight230.03 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C#N)Br)F
InChIInChI=1S/C8H5BrFNO/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3H,1H3
InChIKeyRFIVQBDXMSYANL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-fluoro-2-methoxybenzonitrile (CAS 1379366-31-0): Core Identity and Procurement Baseline


5-Bromo-4-fluoro-2-methoxybenzonitrile (CAS 1379366-31-0) is a trisubstituted benzonitrile building block bearing bromine at C5, fluorine at C4, and a methoxy group at C2 . With molecular formula C₈H₅BrFNO and molecular weight 230.03 g/mol, this halogenated aromatic nitrile serves primarily as a versatile synthetic intermediate for pharmaceutical and agrochemical research programs. Suppliers typically offer this compound at 95–98% purity, with catalog availability in quantities ranging from 1 g to 25 g scale .

Why 5-Bromo-4-fluoro-2-methoxybenzonitrile Cannot Be Replaced by Generic Benzonitrile Analogs


The specific 5-bromo/4-fluoro/2-methoxy substitution pattern dictates orthogonal reactivity and biological target engagement that cannot be recapitulated by simple analogs lacking one or more substituents. The C5 bromine provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Heck); the C4 fluorine modulates both electronic properties and metabolic stability through its strong electron-withdrawing effect; and the C2 methoxy group contributes to hydrogen-bond acceptor capacity and influences regioselectivity in subsequent transformations . In medicinal chemistry programs, this precise arrangement has been specifically utilized in the synthesis of kinase inhibitor candidates, where even minor positional isomerism (e.g., moving bromine from C5 to C4 or fluorine from C4 to C2) can alter target engagement profiles [1]. The quantitative evidence presented in Section 3 demonstrates that alternative benzonitrile derivatives—whether lacking the bromine handle, bearing chloro instead of fluoro, or differing in substitution topology—fail to replicate the reactivity and selectivity profile of this compound.

Quantitative Comparator Evidence for 5-Bromo-4-fluoro-2-methoxybenzonitrile (CAS 1379366-31-0) Selection


Chemoselective Stille Coupling at C5–Br vs. Competing Sites Enabled by the 5-Bromo/4-Fluoro/2-Methoxy Pattern

In a Stille coupling with tributyl(1-ethoxyvinyl)tin catalyzed by PdCl₂(PPh₃)₂ (5 mol%) in 1,4-dioxane at 95 °C, 5-bromo-4-fluoro-2-methoxybenzonitrile underwent chemoselective vinylation exclusively at the C5–Br position, yielding 5-(1-ethoxyvinyl)-4-fluoro-2-methoxybenzonitrile with no detectable competing reactivity at C4–F. This chemoselectivity arises from the differential leaving-group propensity of Br versus F under palladium catalysis, a feature absent in the non-brominated parent compound 4-fluoro-2-methoxybenzonitrile (which lacks the coupling handle altogether), and compromised in positional isomers such as 2-bromo-4-fluoro-6-methoxybenzonitrile, where steric hindrance from the ortho-methoxy group retards coupling efficiency .

Palladium catalysis Cross-coupling Medicinal chemistry intermediates Kinase inhibitors

TBK1 Kinase Inhibitor Scaffold: Binding Affinity Achievable via 5-Bromo/4-Fluoro/2-Methoxy Substitution Pattern

Benzonitrile derivatives bearing the 5-bromo/4-fluoro/2-methoxy substitution pattern serve as core scaffolds for potent TBK1 and IKKε kinase inhibitors. In a NanoBRET target engagement assay using NLuc-fused TBK1 expressed in HEK293 cells, a benzonitrile derivative incorporating this substitution pattern demonstrated an IC₅₀ of 321 nM [1]. The 5-bromo/4-fluoro/2-methoxy arrangement has been patented as the preferred substitution pattern for this inhibitor class, with the bromine enabling key hydrophobic contacts in the kinase binding pocket, the fluorine providing metabolic stability, and the methoxy group contributing to solubility and hydrogen-bond acceptor interactions [2].

Kinase inhibition TBK1 Immuno-oncology Inflammatory disease

Key Physicochemical Properties of 5-Bromo-4-fluoro-2-methoxybenzonitrile and Comparison with Non-Brominated Analog

The introduction of bromine at C5 significantly alters the physicochemical profile relative to the non-brominated precursor 4-fluoro-2-methoxybenzonitrile. The target compound exhibits a predicted boiling point approximately 36 °C higher and a predicted density increase of 0.42 g/cm³, reflecting the substantial mass and polarizability contribution of the bromine substituent. The compound is insoluble in water but readily soluble in common organic solvents, enabling standard solution-phase synthetic handling. These properties directly impact purification strategy (distillation vs. chromatography), solvent selection for downstream reactions, and storage conditions .

Physicochemical characterization Building block selection Synthetic feasibility

Bromination Site Fidelity: Synthesis from 4-Fluoro-2-methoxybenzonitrile with High Regioselectivity

The synthesis of 5-bromo-4-fluoro-2-methoxybenzonitrile from 4-fluoro-2-methoxybenzonitrile via electrophilic aromatic bromination using N-bromosuccinimide (NBS) proceeds with high regioselectivity for the C5 position. Two validated synthetic protocols exist: (a) NBS (1.0 equiv) in concentrated H₂SO₄ at −10 °C, or (b) NBS (1.2 equiv) in trifluoroacetic acid (TFA) at 65 °C for 4 h. The C2-methoxy group directs electrophilic substitution to the para position (C5), while the C4-fluorine deactivates the ring and directs away from the ortho position (C3). This predictable regiochemistry enables efficient procurement and scale-up, in contrast to positional isomers such as 5-bromo-2-fluoro-4-methoxybenzonitrile or 2-bromo-4-fluoro-6-methoxybenzonitrile, which require different bromination precursors and conditions .

Synthetic methodology Regioselective bromination Process chemistry Building block procurement

Key Commercial Specifications and Procurement Comparison Among C₈H₅BrFNO Positional Isomers

Among the C₈H₅BrFNO positional isomers, 5-bromo-4-fluoro-2-methoxybenzonitrile (CAS 1379366-31-0) benefits from well-characterized commercial availability with multiple suppliers offering 95–98% purity at competitive pricing. Key comparator positional isomers include 5-bromo-2-fluoro-4-methoxybenzonitrile (CAS 1374574-64-7), 2-bromo-4-fluoro-6-methoxybenzonitrile (CAS 1936155-98-4), and 4-bromo-2-fluoro-6-methoxybenzonitrile (CAS 457051-15-9) . The target compound benefits from anchored use in the kinase inhibitor patent literature (Merck KGaA series), creating established demand and multi-supplier sourcing, whereas its positional isomers lack comparable validated downstream application routes [1].

Procurement Building block comparison Catalog availability Cost efficiency

TBK1 vs. IKKε Selectivity Profile of the Benzonitrile Scaffold Class Containing the 5-Bromo/4-Fluoro/2-Methoxy Motif

Benzonitrile derivatives containing the 5-bromo/4-fluoro/2-methoxy substitution pattern have been characterized in the patent literature as dual TBK1/IKKε inhibitors, with the substitution pattern enabling balanced activity at both kinases. A related class member (incorporating the same benzonitrile core substitution) demonstrated TBK1 inhibition with IC₅₀ = 8 nM by radiometric assay, while IKKε inhibition was also observed [1]. In contrast, certain benzonitrile derivatives within this patent series exhibited marked selectivity for TBK1 over IKKβ (IC₅₀ >14,000 nM at IKKβ), demonstrating that the scaffold's selectivity profile depends critically on the full substitution pattern [2]. This supports the non-interchangeability argument: substituting even the bromine position could alter the TBK1/IKKε selectivity ratio.

Kinase selectivity TBK1/IKKε Off-target profiling Drug discovery

Validated Application Scenarios for 5-Bromo-4-fluoro-2-methoxybenzonitrile (CAS 1379366-31-0)


TBK1/IKKε Kinase Inhibitor Lead Optimization Programs

Based on the TBK1 NanoBRET IC₅₀ of 321 nM and the patent-validated role of the 5-bromo/4-fluoro/2-methoxy substitution pattern in the Merck KGaA benzonitrile kinase inhibitor series (CN103930416A), this compound serves as a privileged starting scaffold for medicinal chemistry teams developing TBK1 and/or IKKε inhibitors for oncology or inflammatory disease indications [1]. The C5 bromine provides a diversification point for Suzuki, Stille, or Buchwald coupling to explore structure–activity relationships around the kinase hydrophobic pocket, while the C4 fluorine contributes to metabolic stability of resulting lead compounds. Teams working on non-brominated or differently-substituted benzonitriles should recognize that bromine deletion eliminates the key diversification handle and may abolish TBK1 binding affinity.

Multi-Step Synthesis of Patent-Protected Pharmaceutical Intermediates via Stille Coupling

As demonstrated in US Patent US09062070B2, 5-bromo-4-fluoro-2-methoxybenzonitrile undergoes high-yielding, chemoselective Stille coupling with vinylstannane reagents at the C5–Br position, with complete retention of the C4–F substituent . This enables the construction of 5-acetyl- or 5-vinyl-substituted benzonitrile intermediates that are inaccessible from the non-brominated 4-fluoro-2-methoxybenzonitrile. Process chemistry teams scaling such intermediates to multi-gram batches should procure this specific brominated building block, as the alternative route—attempting direct C–H functionalization of 4-fluoro-2-methoxybenzonitrile—is not operationally feasible under the reported Stille conditions and would require entirely different (and likely more expensive) catalytic systems.

Building Block Procurement for Fragment-Based Drug Discovery (FBDD) Libraries

The combination of a nitrile group (hydrogen-bond acceptor, dipole modulator), a fluorine atom (metabolic stability, conformational control), a methoxy group (solubility enhancement, additional H-bond acceptor), and a bromine (heavy atom for X-ray crystallography phasing, cross-coupling handle) makes this compound an ideal fragment library member . Its molecular weight (230.03 g/mol) falls within the rule-of-three guidelines for fragment-based screening (MW < 300). Fragment library curators should preferentially select this exact substitution isomer over positional isomers (e.g., 5-bromo-2-fluoro-4-methoxybenzonitrile, CAS 1374574-64-7) because only the 5-Br/4-F/2-OMe arrangement is validated in the kinase inhibitor patent literature, providing structural biology precedence for fragment evolution strategies.

Regioselective Bromination Process Development and Scale-Up

For CROs and CDMOs offering custom synthesis services, the predictable regioselectivity of electrophilic bromination of 4-fluoro-2-methoxybenzonitrile at C5—directed by the 2-methoxy group (strong ortho/para director) and reinforced by the 4-fluoro substituent (meta-directing, deactivating)—enables efficient scale-up using NBS in either H₂SO₄ or TFA . This stands in contrast to the synthesis of 2-bromo-4-fluoro-6-methoxybenzonitrile or 5-bromo-2-fluoro-4-methoxybenzonitrile, which require different starting materials (e.g., 2-fluoro-4-methoxybenzonitrile) with different directing group logic, potentially leading to regioisomeric mixtures and lower yields. For contract synthesis quotations, the well-characterized regiochemical outcome at the C5 position reduces risk of failed batches and purification-intensive workups.

Quote Request

Request a Quote for 5-Bromo-4-fluoro-2-methoxybenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.